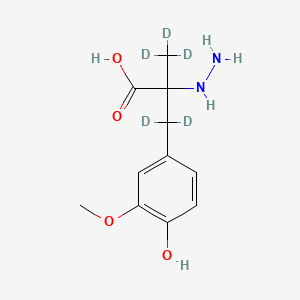
3-O-Methyl Carbidopa-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl Carbidopa-d5 is a deuterium-labeled version of the drug Carbidopa. Carbidopa is commonly used in combination with Levodopa for the treatment of Parkinson’s disease. The addition of deuterium to the molecule provides a useful tool for researchers in understanding the metabolism and pharmacokinetics of the drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl Carbidopa-d5 involves the incorporation of deuterium into the Carbidopa molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-O-Methyl Carbidopa-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-O-Methyl Carbidopa-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of Carbidopa.
Biology: Employed in research to understand the biological pathways and interactions of Carbidopa in living organisms.
Medicine: Utilized in the development and testing of new therapeutic strategies for Parkinson’s disease.
Industry: Applied in the production of deuterated drugs and compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of 3-O-Methyl Carbidopa-d5 is similar to that of Carbidopa. Carbidopa inhibits the enzyme aromatic amino acid decarboxylase, preventing the peripheral conversion of Levodopa to dopamine. This allows more Levodopa to reach the brain, where it can be converted to dopamine and exert its therapeutic effects. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the drug’s behavior in the body .
Comparación Con Compuestos Similares
Similar Compounds
Carbidopa: The parent compound used in combination with Levodopa for Parkinson’s disease treatment.
3-O-Methylcarbidopa: An impurity of Carbidopa with potential therapeutic uses
Uniqueness
3-O-Methyl Carbidopa-d5 is unique due to its deuterium labeling, which allows for detailed studies of the drug’s metabolism and pharmacokinetics. This labeling provides a distinct advantage in research settings, enabling more precise tracking and analysis compared to non-labeled compounds.
Propiedades
Fórmula molecular |
C11H16N2O4 |
|---|---|
Peso molecular |
245.29 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/i1D3,6D2 |
Clave InChI |
CZEXQBQCMOVXGP-YRYIGFSMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)OC)NN |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















